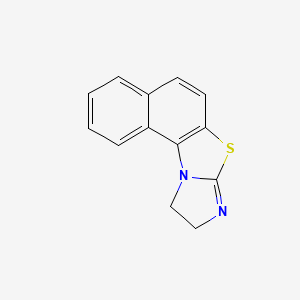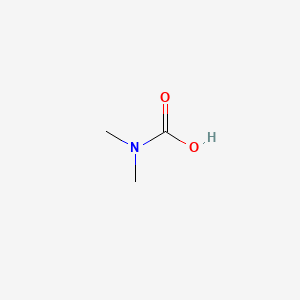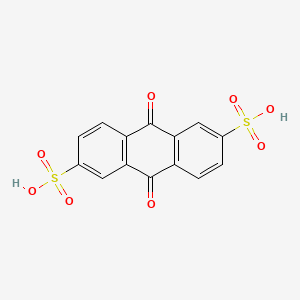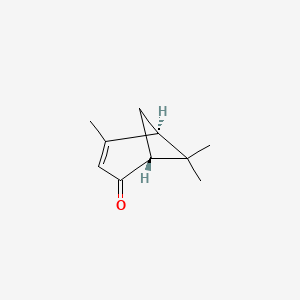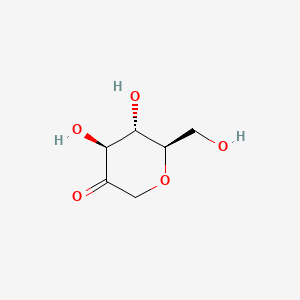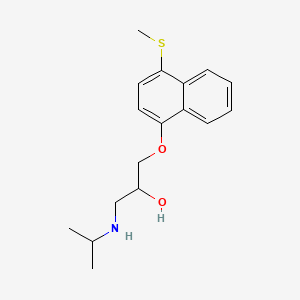
4'-Methylthiopropranolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylthiopropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methylthio group at the 4’ position of the naphthalene ring, which significantly alters its physicochemical properties and pharmacological profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylthiopropranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-methylthio-1-naphthol.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure 4’-Methylthiopropranolol.
Industrial Production Methods
Industrial production of 4’-Methylthiopropranolol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methylthiopropranolol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent compound, propranolol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propranolol.
Substitution: Nitrated or halogenated derivatives of 4’-Methylthiopropranolol.
Applications De Recherche Scientifique
4’-Methylthiopropranolol has several scientific research applications:
Pharmacological Studies: It is used to study the effects of structural modifications on the pharmacological activity of beta-adrenergic antagonists.
Cardiovascular Research: The compound is investigated for its cardiovascular effects, including vasodilation and anti-aggregatory properties.
Metabolic Studies: Research on its metabolism and pharmacokinetics provides insights into the behavior of beta-blockers in the body.
Drug Development: It serves as a lead compound for developing new beta-adrenergic antagonists with improved efficacy and reduced side effects.
Mécanisme D'action
4’-Methylthiopropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The presence of the methylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This modification also affects its binding affinity and selectivity for beta-adrenergic receptors . The compound inhibits the action of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist.
4’-Hydroxypropranolol: A metabolite of propranolol with a hydroxyl group at the 4’ position.
4’-Methoxypropranolol: A derivative with a methoxy group at the 4’ position.
Uniqueness
4’-Methylthiopropranolol is unique due to the presence of the methylthio group, which significantly alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its lipophilicity, leading to better membrane penetration and altered receptor binding characteristics . These changes result in distinct pharmacological effects compared to other derivatives .
Propriétés
Numéro CAS |
73315-35-2 |
|---|---|
Formule moléculaire |
C17H23NO2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-(4-methylsulfanylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2S/c1-12(2)18-10-13(19)11-20-16-8-9-17(21-3)15-7-5-4-6-14(15)16/h4-9,12-13,18-19H,10-11H2,1-3H3 |
Clé InChI |
BWLHQACTUPVMMP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
Synonymes |
4'-methylthiopropranolol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


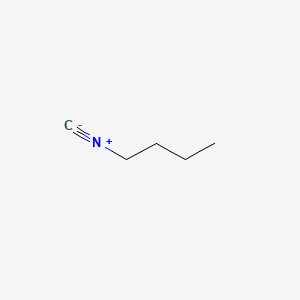
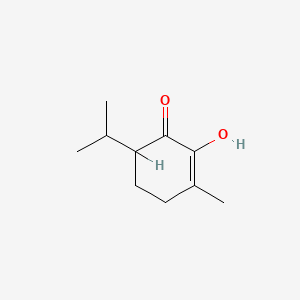
![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)
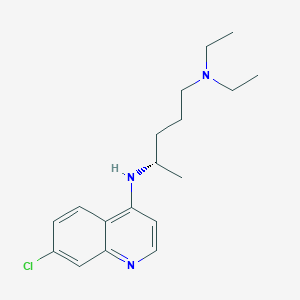
![2-[(4-fluorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B1202099.png)
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
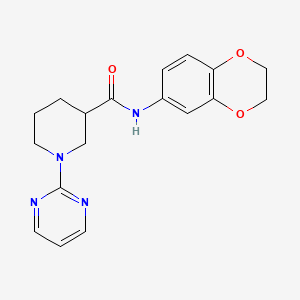
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1202104.png)
